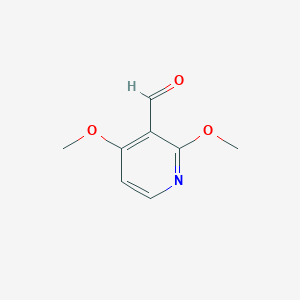

2,4-Dimethoxypyridine-3-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

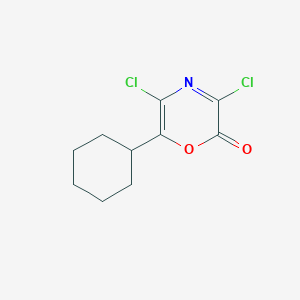

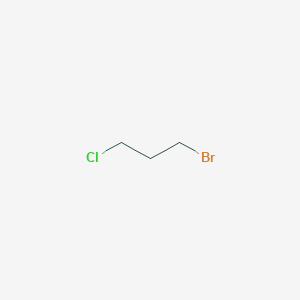

The synthesis of related compounds involves key steps such as the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one to achieve novel derivatives of 2-aminoimidazol-4-carbaldehyde . These derivatives are then used to synthesize various 2-aminoimidazole alkaloids. Another synthesis approach involves cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines from 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of pyridine carbaldehyde derivatives can be complex, as seen in the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . The geometry around the metal atoms in these structures is often distorted trigonal bipyramidal, with coordination through nitrogen and oxygen atoms.

Chemical Reactions Analysis

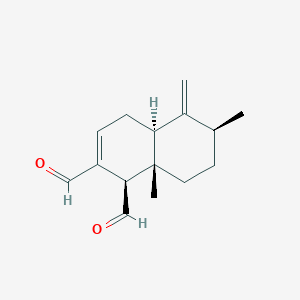

Pyridine carbaldehyde derivatives undergo various chemical reactions, including photochemical cycloaddition with alkenes to yield dihydropyridines and tetrahydropyridines . Four-component reactions involving aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate can lead to the synthesis of dihydropyridinones and dihydropyrans . Additionally, reactions with organo-derivatives of Group III elements can result in the formation of oximates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbaldehyde derivatives are influenced by their molecular structure. For instance, the presence of dimethylthallium(III) and methylmercury(II) in pyridine-2-carbaldehyde thiosemicarbazone derivatives affects their bonding schemes and results in different bond distances and angles in the solid state . The reactivity of these compounds can also be influenced by the presence of substituents on the pyridine ring, as seen in the synthesis of pyrrole-2-carbaldehyde derivatives .

Applications De Recherche Scientifique

Synthesis of Alkaloids and Derivatives

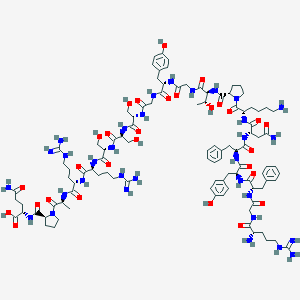

A novel approach for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives involved the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one. This method proved useful for efficiently synthesizing representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, showcasing the versatility of related carbaldehydes in complex molecule synthesis (Ando & Terashima, 2010).

Oxidative Cyclization and Derivative Formation

The oxidative cyclization of thiosemicarbazones, specifically with pyridine-2-carbaldehyde 4N-methylthiosemicarbazone, led to the formation of 1,3,4-oxadiazole derivatives. This process demonstrates the potential of carbaldehydes in facilitating complex reactions and derivative formation, contributing to the field of inorganic chemistry and material synthesis (Gómez-Saiz et al., 2002).

Dual C–H Functionalization

In organic synthesis, acetic acid promoted redox annulations with dual C–H bond functionalization was observed using amines and carbaldehydes, including pyridine analogues. This method highlights the role of carbaldehydes in promoting selective reactions that are pivotal for constructing cyclic compounds and facilitating complex organic transformations (Zhu & Seidel, 2017).

Fluorescent Probes for ClO− Detection

A new functional organic linker based on a carbaldehyde derivative was used in the assembly of a europium-modified framework for sensitive and selective detection of ClO−. This application underlines the utility of carbaldehydes in developing highly sensitive molecular probes for environmental and biological sensing (Zhou et al., 2018).

Advanced Material Synthesis

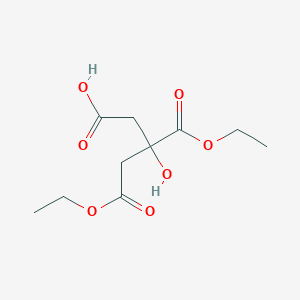

Carbaldehydes also play a crucial role in the synthesis of advanced materials, such as in the formation of acetato-bridged dinuclear complexes with palladium, showcasing the utility of carbaldehydes in the development of organometallic compounds with potential applications in catalysis and material science (Lentijo, Miguel, & Espinet, 2011).

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been suggested that dimethoxypyridine-based compounds may inhibit autophagy, a cellular process involved in the degradation of cellular components . The exact interaction between 2,4-Dimethoxypyridine-3-carbaldehyde and its targets, as well as the resulting changes, are areas of ongoing research .

Biochemical Pathways

Given the potential role of this compound in autophagy inhibition, it may impact pathways related to cellular degradation and recycling

Result of Action

Based on the potential role of this compound in autophagy inhibition, it may influence cellular degradation processes and potentially impact various cellular functions .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .

Propriétés

IUPAC Name |

2,4-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWFXQZQXQXGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597818 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxypyridine-3-carbaldehyde | |

CAS RN |

139549-08-9 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-](/img/structure/B140274.png)